H-Leu-ser-phe-OH

Description

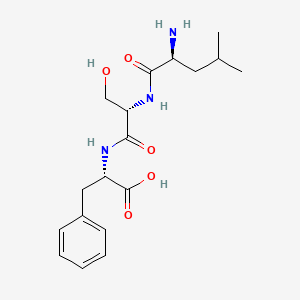

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H27N3O5 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C18H27N3O5/c1-11(2)8-13(19)16(23)21-15(10-22)17(24)20-14(18(25)26)9-12-6-4-3-5-7-12/h3-7,11,13-15,22H,8-10,19H2,1-2H3,(H,20,24)(H,21,23)(H,25,26)/t13-,14-,15-/m0/s1 |

InChI Key |

IWMJFLJQHIDZQW-KKUMJFAQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

sequence |

LSF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to H-Leu-Ser-Phe-OH (Leucyl-Seryl-Phenylalanine)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the tripeptide H-Leu-Ser-Phe-OH, also known as Leucyl-Seryl-Phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Chemical Structure and Properties

This compound is a tripeptide composed of the amino acids L-leucine, L-serine, and L-phenylalanine, linked by peptide bonds. The N-terminus is leucine, and the C-terminus is phenylalanine.

Chemical Structure:

Physicochemical Properties:

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its constituent amino acids and general peptide characteristics. The presence of the hydrophobic isobutyl side chain of leucine and the aromatic ring of phenylalanine, combined with the polar hydroxyl group of serine, gives the tripeptide an amphipathic character.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₈H₂₇N₃O₅ | [1] |

| Molecular Weight | 365.43 g/mol | [1] |

| CAS Number | 40290-77-5 | [1] |

| Appearance | White to off-white powder | Inferred from similar peptides |

| Solubility | Soluble in polar solvents like water, methanol, and ethanol. Soluble in DMSO. Poor solubility in non-polar solvents. | [2] |

| Melting Point | Not available | Data for this specific tripeptide is not readily available. |

| pKa (estimated) | pKa₁ (~3.1-3.5 for α-carboxyl), pKa₂ (~8.0-8.5 for α-amino) | Estimated based on typical pKa values for peptide termini. |

| Isoelectric Point (pI) (estimated) | ~5.5-6.0 | Estimated based on the pKa values of the terminal groups. |

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. An alternative, though less common, approach is solution-phase synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline and may require optimization.

Materials:

-

Fmoc-Phe-Wang resin (or similar resin suitable for C-terminal carboxylic acid)

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Leu-OH

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.

-

First Deprotection: Remove the Fmoc group from phenylalanine by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

-

Second Amino Acid Coupling (Serine):

-

Pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Second Deprotection: Repeat step 2 to remove the Fmoc group from serine.

-

Third Amino Acid Coupling (Leucine):

-

Pre-activate Fmoc-Leu-OH (3 eq.) as described in step 3.

-

Couple the activated leucine to the resin-bound dipeptide for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Deprotection: Repeat step 2 to remove the Fmoc group from leucine.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and methanol, and dry under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Purification and Characterization:

-

Wash the peptide pellet with cold diethyl ether and dry.

-

Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (to confirm molecular weight) and analytical HPLC (to determine purity). Further characterization can be performed using NMR spectroscopy.

-

Biological Activity and Signaling Pathways

The specific biological functions and signaling pathways directly involving this compound are not well-documented in current scientific literature. However, the peptide is noted for its use in the development of novel therapeutic agents, particularly in the areas of cancer treatment and metabolic disorders.[1] This suggests that it may interact with specific biological targets to modulate cellular pathways.

The constituent amino acids of the tripeptide are known to play significant roles in cellular signaling:

-

Leucine: As a branched-chain amino acid (BCAA), leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is central to regulating cell growth, proliferation, and protein synthesis.

-

Phenylalanine: This aromatic amino acid is a precursor for several neurotransmitters and can also influence cellular signaling, including the mTOR pathway.

-

Serine: This amino acid is crucial for the biosynthesis of purines, pyrimidines, and other amino acids. Its hydroxyl group makes it a key site for phosphorylation, a fundamental mechanism for regulating protein function and signal transduction.

Given its composition, this compound could potentially act as a signaling molecule itself, or as a modulator of protein-protein interactions. Further research is required to elucidate its specific biological roles.

Conclusion

This compound is a tripeptide with potential applications in pharmaceutical and biotechnological research. While its specific physicochemical and biological properties are not yet extensively characterized, its synthesis can be readily achieved using standard solid-phase peptide synthesis protocols. The presence of leucine, serine, and phenylalanine suggests potential involvement in key cellular signaling pathways, making it an interesting candidate for further investigation in drug discovery and development. Future research should focus on determining its precise biological targets and mechanisms of action to fully realize its therapeutic potential.

References

The Biological Activity of Leucyl-Seryl-Phenylalanine: A Review of Available Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide aims to provide a comprehensive overview of the biological activity of the tripeptide Leucyl-Seryl-Phenylalanine (LSF). A thorough review of publicly available scientific literature and databases was conducted to collate information on its functions, associated signaling pathways, and relevant experimental protocols. However, this extensive search revealed a significant gap in the current scientific knowledge regarding this specific tripeptide. At present, there is no direct evidence or published research detailing the biological activity of Leucyl-Seryl-Phenylalanine. This document summarizes the findings on related peptides and the constituent amino acids, while highlighting the lack of specific data for LSF.

Introduction to Leucyl-Seryl-Phenylalanine (LSF)

Leucyl-Seryl-Phenylalanine is a tripeptide composed of the amino acids Leucine (Leu), Serine (Ser), and Phenylalanine (Phe). The specific sequence of these amino acids dictates the three-dimensional structure of the peptide, which in turn determines its biological function. While the individual amino acids are well-characterized, the biological role of the LSF tripeptide remains uninvestigated in the current body of scientific literature.

Biological Activity of Related Peptides and Constituent Amino Acids

While no data exists for LSF, research on other tripeptides containing these amino acids in different arrangements offers some context into their potential, though not directly applicable, biological roles.

For instance, the tripeptide Leu-Ser-Trp (LSW) has been identified as a potent ACE inhibitory peptide and has shown protective effects against endothelial dysfunction.[1][2] It has been reported to modulate the phenotype switching of vascular endothelial cells by mediating the packaging of miR-145 in small extracellular vesicles derived from vascular smooth muscle cells.[1] Furthermore, LSW protects human vascular endothelial cells from TNFα-induced oxidative stress and inflammation by modulating TNFα receptors and SIRT1.[2]

Another related peptide, Glycyl-L-leucyl-L-phenylalanine, has been the subject of synthesis studies, but its biological activity is not detailed in the available literature.[3]

The individual constituent amino acids of LSF have well-documented biological roles:

-

Leucine: An essential amino acid, it plays a crucial role in protein synthesis and various metabolic functions.

-

Serine: A non-essential amino acid involved in the biosynthesis of purines, pyrimidines, and other amino acids.

-

Phenylalanine: An essential amino acid that serves as a precursor for tyrosine, which in turn is a precursor for catecholamines like dopamine and norepinephrine. Phenylalanine metabolism is critical, and its dysregulation is associated with the genetic disorder phenylketonuria (PKU). In bovine mammary epithelial cells, phenylalanine has been shown to regulate milk protein synthesis via the LAT1-mTOR signaling pathway.

It is crucial to reiterate that the biological activities of these related peptides and individual amino acids cannot be directly extrapolated to predict the function of Leucyl-Seryl-Phenylalanine.

Synthesis of Peptides

General methods for peptide synthesis are well-established and can be applied to the synthesis of LSF. Both chemical and enzymatic routes have been described for the synthesis of similar tripeptides. For example, the synthesis of Gly-L-Leu-L-Phe has been achieved using the DCC/HOBT technique for C-end elongation and also through an enzymatic route using papain. Non-enzymatic synthesis of dipeptides like Cbz-Phe-Leu has also been demonstrated in a reversed micellar system using DCC as a condensing agent.

A general workflow for solid-phase peptide synthesis, a common method for producing peptides, is outlined below.

Conclusion and Future Directions

The tripeptide Leucyl-Seryl-Phenylalanine remains a scientifically uncharted territory. The absence of data on its biological activity presents a clear opportunity for future research. Investigating the potential roles of LSF could involve a series of in vitro and in vivo studies. Initial steps could include:

-

Chemical Synthesis and Characterization: Synthesizing and purifying LSF to ensure a high-quality compound for biological assays.

-

In Vitro Screening: Testing the activity of LSF in a broad range of biological assays, such as enzyme inhibition assays, receptor binding assays, and cell-based functional assays.

-

Computational Modeling: Utilizing molecular docking and other computational tools to predict potential biological targets of LSF.

-

In Vivo Studies: Should in vitro studies reveal significant activity, subsequent in vivo studies in appropriate animal models would be warranted to understand its physiological effects.

Until such studies are conducted and published, the biological activity of Leucyl-Seryl-Phenylalanine will remain unknown. This guide, therefore, serves not as a repository of existing knowledge, but as a call to the scientific community to explore the potential of this uncharacterized tripeptide.

References

- 1. Tripeptide Leu-Ser-Trp Regulates the Vascular Endothelial Cells Phenotype Switching by Mediating the Vascular Smooth Muscle Cells-Derived Small Extracellular Vesicles Packaging of miR-145 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soybean-Derived Tripeptide Leu–Ser–Trp (LSW) Protects Human Vascular Endothelial Cells from TNFα-Induced Oxidative Stress and Inflammation via Modulating TNFα Receptors and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Synthesis of the tripeptide glycyl-L-leucyl-L-phenylalanine and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hypothesized Mechanism of Action of H-Leu-Ser-Phe-OH in Cancer Cells: A Framework for Research

For Immediate Release

This technical guide provides a comprehensive overview of the hypothesized mechanisms of action for the tripeptide H-Leu-Ser-Phe-OH in the context of cancer cell biology. While direct experimental evidence for this specific peptide is not yet available in the public domain, this document synthesizes the known roles of its constituent amino acids—Leucine, Serine, and Phenylalanine—to propose potential anti-cancer activities and signaling pathways for future investigation. This paper is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Peptides and amino acid derivatives have emerged as a promising class of molecules for cancer therapy due to their potential for high specificity and favorable safety profiles. The tripeptide this compound is composed of L-leucine, L-serine, and L-phenylalanine. Understanding the individual roles of these amino acids in cancer cell metabolism and signaling provides a rational basis for postulating the anti-tumor activities of the tripeptide. It is hypothesized that this compound may exert its effects through the modulation of key signaling pathways, induction of apoptosis, and induction of cell cycle arrest.

Hypothesized Mechanisms of Action

Based on the functions of its constituent amino acids, this compound could potentially impact cancer cells through several mechanisms:

-

Modulation of mTOR Signaling: L-leucine is a well-established activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2] By influencing the mTOR pathway, this compound could potentially modulate protein synthesis and cell growth in cancer cells.

-

Induction of Apoptosis: Certain peptides have been shown to induce apoptosis in cancer cells.[3] The specific sequence of this compound may allow it to interact with cell surface receptors or intracellular targets that trigger programmed cell death.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Various therapeutic agents exert their anti-cancer effects by inducing cell cycle arrest, preventing cancer cells from proliferating.[4][5] It is plausible that this compound or its metabolites could interfere with the machinery that governs cell cycle progression.

Proposed Signaling Pathways for Investigation

The following signaling pathways are proposed as primary targets for investigating the mechanism of action of this compound.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in various cancers. Given the role of leucine in mTOR activation, this pathway is a prime candidate for modulation by this compound.

References

Technical Whitepaper: The Role of Bioactive Peptides in Metabolic Disorders with a Focus on the H-Leu-Ser-Phe-OH Motif

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research specifically investigating the tripeptide H-Leu-Ser-Phe-OH (Leucyl-seryl-phenylalanine) and its role in metabolic disorders is not extensively available in public scientific literature. This guide, therefore, addresses the topic by examining the well-established roles of its constituent amino acids and the broader, highly relevant class of small bioactive peptides that influence metabolic pathways, particularly through Dipeptidyl Peptidase-IV (DPP-IV) inhibition.

Introduction: Bioactive Peptides in Metabolic Regulation

Metabolic disorders, including type 2 diabetes (T2D) and obesity, represent a growing global health crisis.[1][2] The management of these conditions often involves therapeutic interventions that target key enzymatic pathways. Bioactive peptides, which are short amino acid sequences derived from food proteins or synthesized, have emerged as promising therapeutic agents due to their potential to modulate physiological processes with high specificity and fewer side effects than traditional small molecule drugs.[1][3][4]

These peptides can influence metabolic health through various mechanisms, including inhibiting enzymes like angiotensin-converting enzyme (ACE), scavenging free radicals, and, most notably for glucose regulation, inhibiting Dipeptidyl Peptidase-IV (DPP-IV). This document explores these mechanisms, using the constituent amino acids of this compound as a reference point for potential bioactivity and focusing on the well-documented role of DPP-IV inhibitory peptides in managing metabolic diseases.

Metabolic Significance of Constituent Amino Acids: Leucine, Serine, and Phenylalanine

While the bioactivity of the tripeptide this compound cannot be solely predicted by its components, the individual amino acids have well-defined roles in metabolism.

-

Leucine (Leu): As an essential branched-chain amino acid (BCAA), leucine is a potent stimulator of insulin secretion from pancreatic β-cells. It also plays a crucial role in activating the mTOR signaling pathway, which is central to protein synthesis and cell growth. Studies have shown that leucine, when ingested with glucose, can enhance the insulin response and influence body composition by promoting lean body mass.

-

Serine (Ser): Serine is a non-essential amino acid involved in numerous metabolic pathways, including the synthesis of purines, pyrimidines, and other amino acids like cysteine and glycine. Its direct role in modulating major metabolic disorders is less pronounced than leucine's, but its importance in cellular biosynthesis is fundamental.

-

Phenylalanine (Phe): Phenylalanine is an essential aromatic amino acid and a precursor for tyrosine, which in turn is required for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine) and thyroid hormones. Like leucine, phenylalanine can stimulate insulin secretion and lower the plasma glucose response when ingested with carbohydrates. However, its metabolism is critical, as genetic disorders like Phenylketonuria (PKU), characterized by phenylalanine accumulation, lead to severe neurological and metabolic disturbances.

The logical relationship and known metabolic effects of these amino acids are depicted below.

References

- 1. The Role of Bioactive Peptides in Diabetes and Obesity [mdpi.com]

- 2. Molecular targets and mechanisms of bioactive peptides against metabolic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Dietary Bioactive Peptides in Redox Balance and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

H-Leu-Ser-Phe-OH: A Versatile Tripeptide Building Block in Convergent Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Leu-Ser-Phe-OH is a valuable fragment for the convergent synthesis of complex polypeptides and peptide-based therapeutics. This technical guide details the strategic importance of utilizing this compound as a building block, focusing on its synthesis, purification, and application in both solid-phase and solution-phase peptide synthesis strategies. By employing pre-synthesized fragments like this compound, researchers can mitigate challenges associated with stepwise synthesis of difficult sequences, improve overall yields, and simplify purification processes. This document provides detailed experimental protocols, quantitative data from analogous synthetic strategies, and visualizations of relevant workflows and biological pathways to serve as a comprehensive resource for professionals in peptide chemistry and drug development.

Introduction

Chemical peptide synthesis is a cornerstone of modern drug discovery and biochemical research.[1] While stepwise solid-phase peptide synthesis (SPPS) is a widely adopted and powerful technique, it can encounter significant challenges with longer or "difficult" sequences, leading to deletion byproducts and purification complexities.[2][3] An effective alternative is the convergent or fragment condensation approach, where smaller, purified peptide fragments are coupled together.[4][5]

The tripeptide this compound (Leucyl-Seryl-Phenylalanine) represents a key building block for such strategies. Its sequence is found in various bioactive peptides and can be a valuable component in the design of novel therapeutics, including treatments for cancer and metabolic disorders. This guide presents the technical considerations for the synthesis of this compound and its subsequent use as a building block in larger peptide assembly.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the tripeptide is essential for its synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₇N₃O₅ | [PubChem] |

| Molecular Weight | 365.43 g/mol | |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | [PubChem] |

| Sequence | Leu-Ser-Phe (LFS) | [PubChem] |

| Appearance | White to off-white powder (Expected) | - |

| Storage Conditions | ≤ -4 °C |

Synthesis of the this compound Building Block

The tripeptide fragment can be synthesized using either solid-phase or solution-phase methods. The choice depends on the desired scale, purity requirements, and available resources.

Exemplary Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS offers a streamlined approach where the peptide is assembled on a resin support, simplifying the removal of excess reagents and byproducts through washing. The following protocol is an exemplary method based on the widely used Fmoc/tBu strategy.

-

Resin Selection and Loading:

-

Start with a 2-chlorotrityl chloride (2-CTC) resin, which is ideal for preparing peptides with a C-terminal carboxylic acid.

-

Swell the resin (1.0 g, 1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 30 minutes.

-

In a separate vessel, dissolve Fmoc-Phe-OH (2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Cap any unreacted sites on the resin by adding methanol (0.8 mL/g resin) and agitating for 30 minutes.

-

Wash the resin sequentially with DCM, DMF, and DCM, then dry under vacuum.

-

-

Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in dimethylformamide (DMF) (1 x 5 min, 1 x 15 min) to remove the Fmoc protecting group from Phenylalanine.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine.

-

Amino Acid Activation & Coupling (Serine): In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) to activate the carboxyl group. Immediately add this solution to the resin and agitate for 2 hours.

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Repeat for Leucine: Repeat the deprotection, washing, activation, and coupling steps using Fmoc-Leu-OH.

-

-

Cleavage from Resin:

-

After the final Fmoc deprotection and washing, dry the resin thoroughly.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin (10 mL/g) and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Concentrate the TFA filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to ice-cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Pool the pure fractions and lyophilize to obtain this compound as a white powder.

-

Figure 1: SPPS workflow for this compound.

Exemplary Solution-Phase Synthesis of this compound

Solution-phase synthesis is highly suitable for large-scale production and allows for the purification of intermediates at each step, potentially leading to a higher purity final product. The following is a representative protocol.

-

C-Terminal Protection: Protect the C-terminus of Phenylalanine by converting it to a methyl or benzyl ester (e.g., H-Phe-OMe).

-

First Coupling (Ser-Phe):

-

Protect the N-terminus of Serine with a Boc group (Boc-Ser(tBu)-OH).

-

Dissolve Boc-Ser(tBu)-OH (1 eq) and H-Phe-OMe (1 eq) in DMF.

-

Add a coupling reagent such as HBTU (1 eq) and a base like DIPEA (2 eq).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove excess reagents and purify the resulting dipeptide, Boc-Ser(tBu)-Phe-OMe.

-

-

N-Terminal Deprotection:

-

Remove the Boc group from the dipeptide using a solution of TFA in DCM (e.g., 50% TFA/DCM).

-

Evaporate the solvent to yield H-Ser(tBu)-Phe-OMe.

-

-

Second Coupling (Leu-Ser-Phe):

-

Couple Boc-Leu-OH (1 eq) to H-Ser(tBu)-Phe-OMe (1 eq) using the same coupling conditions as in step 2.

-

Purify the resulting protected tripeptide, Boc-Leu-Ser(tBu)-Phe-OMe.

-

-

Final Deprotection:

-

Simultaneously cleave the N-terminal Boc group, the Serine tert-butyl side-chain protecting group, and the C-terminal methyl ester.

-

Treat the protected tripeptide with a strong acid such as TFA. Saponification with a base like LiOH can be used for ester cleavage prior to acid treatment for the other protecting groups.

-

Purify the final product, this compound, by RP-HPLC.

-

This compound in Fragment Condensation

The primary application of pre-synthesized this compound is in fragment condensation, where it is coupled to another peptide fragment (either resin-bound or in solution) to form a larger polypeptide. This approach is particularly advantageous for long peptides or sequences prone to aggregation during stepwise synthesis.

Quantitative Data on Fragment Condensation Efficiency

| Fragment Coupling Example | Synthesis Phase | Coupling Yield | Reference |

| Coupling of a hexapeptide to a resin-bound pentapeptide | Solid-Phase | ~21% | |

| Same coupling as above using a "swelling volume" method | Solid-Phase | ~81% | |

| Repetitive solution-phase synthesis (individual coupling steps) | Solution-Phase | >85% | |

| Overall yield for a pentapeptide via repetitive solution-phase synthesis | Solution-Phase | 67% |

These data highlight that coupling efficiency in fragment condensation can be highly variable and is heavily dependent on the specific fragments, coupling reagents, and reaction conditions. The "swelling volume" method, which involves using a minimal amount of solvent to swell the resin, has been shown to dramatically improve yields in SPPS fragment condensation.

Experimental Protocol: Solid-Phase Fragment Condensation

The following protocol describes the coupling of the synthesized this compound building block to a resin-bound peptide chain (H-Peptide-Resin).

-

Preparation of Fragments:

-

Synthesize and purify this compound as described in Section 3. The N-terminus must be protected (e.g., with Fmoc or Boc) and the C-terminal carboxyl group must be free.

-

Synthesize the N-terminally deprotected peptide on a solid support (H-Peptide-Resin) using standard SPPS protocols.

-

-

Fragment Coupling:

-

Swell the H-Peptide-Resin in a suitable solvent like DMF.

-

In a separate vessel, activate the carboxyl group of Fmoc-Leu-Ser-Phe-OH (1.5 to 3 equivalents relative to resin loading) using a coupling reagent cocktail (e.g., DIC/HOBt or HATU/DIPEA) in DMF.

-

Add the activated tripeptide solution to the swollen resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., 12-24 hours). The reaction can be monitored using a colorimetric test like the Kaiser test to check for the presence of free amines.

-

-

Post-Coupling Workup:

-

Wash the resin thoroughly to remove excess activated tripeptide and coupling byproducts.

-

If desired, continue peptide chain elongation using standard stepwise SPPS.

-

Once the full sequence is assembled, cleave the peptide from the resin and purify as previously described.

-

Figure 2: Workflow for fragment condensation.

Biological Context: Potential Role in Inflammatory Signaling

While the specific biological activity of this compound has not been extensively characterized, peptides containing similar sequences, such as Leu-Ser-Trp, have been shown to possess antioxidant and anti-inflammatory properties. These peptides can modulate key inflammatory pathways, such as the one initiated by Tumor Necrosis Factor-alpha (TNFα).

TNFα is a pro-inflammatory cytokine that binds to its receptors (TNFR1/2), initiating a signaling cascade that can lead to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes, including adhesion molecules and cyclooxygenase-2 (COX-2), contributing to oxidative stress and inflammation. Some bioactive peptides are thought to interfere with this pathway, potentially by modulating receptor activity or downstream signaling components like SIRT1.

Figure 3: Simplified TNFα signaling pathway.

Conclusion

The tripeptide this compound is a strategically valuable building block in modern peptide synthesis. Its use in a convergent, fragment-based approach can circumvent common issues associated with the stepwise synthesis of long or complex peptides, such as low yields and difficult purifications. This technical guide has provided exemplary, detailed protocols for both the synthesis of the this compound fragment and its subsequent application in solid-phase fragment condensation. While specific quantitative data for this exact tripeptide remains to be published, the provided data from analogous systems offers a strong foundation for experimental design and optimization. For researchers and drug developers, leveraging fragments like this compound is a powerful strategy to enhance the efficiency and success rate of producing high-purity, complex peptide-based molecules for therapeutic and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. chempep.com [chempep.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

A Technical Guide to the Predicted Secondary Structure of H-Leu-Ser-Phe-OH

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The prediction of secondary structure in short peptides such as the tripeptide H-Leu-Ser-Phe-OH presents a unique challenge. Unlike larger proteins, these molecules do not typically form stable, canonical secondary structures like α-helices or β-sheets. Instead, they exist as a dynamic ensemble of interconverting conformations.[1] This guide provides a comprehensive analysis of the predicted conformational landscape of this compound. It integrates theoretical predictions based on amino acid propensities with detailed protocols for experimental validation using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. The content is structured to provide actionable insights for researchers in structural biology and drug development, where understanding the conformational preferences of small peptides is crucial for rational design.[2]

Introduction to Short Peptide Conformation

While the concept of secondary structure is well-defined for proteins, short oligopeptides inhabit a more fluid conformational space.[1] The structure of a tripeptide like this compound is not a static arrangement but rather a manifold of dynamically interconverting structures.[1] Recent spectroscopic evidence reveals that even di- and tripeptides exhibit structural preferences that are more ordered than a true "random coil," influenced by the specific amino acid sequence and solvent interactions.[1] Understanding these intrinsic conformational preferences is a foundational challenge in biophysics and a critical step for designing peptide-based therapeutics.

Analysis of Constituent Amino Acid Propensities

The conformational tendencies of this compound are governed by the intrinsic properties of its constituent residues: Leucine (Leu), Serine (Ser), and Phenylalanine (Phe).

-

Leucine (Leu): As a nonpolar, aliphatic amino acid, Leucine's bulky isobutyl side chain influences its conformational freedom. It is considered a strong helix-former in larger proteins.

-

Serine (Ser): This polar, uncharged amino acid contains a hydroxyl group that can act as both a hydrogen bond donor and acceptor. This capability allows for potential stabilizing interactions with the peptide backbone or solvent molecules.

-

Phenylalanine (Phe): Characterized by its large, aromatic phenyl side chain, Phenylalanine is hydrophobic and tends to be buried within protein interiors. It has a high propensity for β-sheet structures.

A summary of the physicochemical properties and classical secondary structure propensities for these amino acids is presented in Table 1.

Table 1: Properties and Conformational Parameters of Constituent Amino Acids

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Chou-Fasman P(α-helix) | Chou-Fasman P(β-sheet) | Chou-Fasman P(β-turn) |

| Leucine | Leu | L | Nonpolar, Aliphatic | 121 | 130 | 59 |

| Serine | Ser | S | Polar, Uncharged | 77 | 75 | 143 |

| Phenylalanine | Phe | F | Nonpolar, Aromatic | 113 | 138 | 60 |

Data sourced from Chou & Fasman, 1974. Note: While historically significant, these parameters are derived from globular proteins and are less accurate for predicting stable structures in short peptides. They are presented here for illustrative purposes.

Predicted Conformational Ensemble of this compound

For a tripeptide, a stable secondary structure is not expected. The peptide will likely exist in a dynamic equilibrium of conformations, primarily resembling a random coil or exhibiting transient, partially formed turn-like structures. The conformational landscape can be visualized using a Ramachandran plot, which shows the sterically allowed combinations of backbone dihedral angles (φ and ψ). The individual residues of Leu-Ser-Phe will predominantly occupy the "allowed" regions of the plot, corresponding to extended (β-strand like) and polyproline II (PII) conformations. The high turn propensity of Serine suggests that β-turn-like conformations may be transiently populated.

The overall conformational preference is a result of competing intramolecular hydrogen bonds, side-chain interactions, and solvation effects. A definitive structural description requires computational modeling and experimental validation.

Caption: Logical diagram of factors determining the peptide's conformational ensemble.

Experimental Protocols for Structural Validation

To empirically characterize the conformational ensemble of this compound, a combination of spectroscopic techniques is required.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique ideal for qualitatively assessing the secondary structure content of peptides in solution. The far-UV spectrum (190-260 nm) is sensitive to the peptide backbone conformation. For this compound, a spectrum dominated by a strong negative band around 200 nm would indicate a predominantly random coil conformation.

Protocol for CD Spectroscopy:

-

Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have minimal absorbance in the far-UV region. A typical peptide concentration for initial measurements is 100 µM.

-

Blank Measurement: Record a CD spectrum of the buffer solution alone in a 1 mm path-length quartz cuvette from 260 nm down to 195 nm.

-

Sample Measurement: Thoroughly clean the cuvette, then record the spectrum of the peptide solution using identical instrument settings.

-

Data Processing: Subtract the buffer spectrum from the peptide spectrum to correct for background absorbance.

-

Conversion to Molar Ellipticity: Convert the raw data (typically in millidegrees) to Mean Residue Molar Ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution data on peptide structure and dynamics in solution. For a short peptide, 2D NMR experiments like COSY, TOCSY, and NOESY are essential.

Protocol for 2D NMR Spectroscopy:

-

Sample Preparation: Dissolve the purified (>95%) peptide to a concentration of 0.5-1.0 mM in a buffered solution (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH < 7.5). The D₂O provides the lock signal for the spectrometer.

-

Data Acquisition:

-

Acquire a 1D ¹H spectrum to optimize spectral width and observe the general quality of the sample.

-

Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify protons within the same amino acid spin system. A mixing time of 60-80 ms is typical.

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation. A mixing time of 100-200 ms is a common starting point.

-

-

Resonance Assignment: Use the TOCSY and NOESY data to sequentially assign each proton resonance to its specific position in the Leu-Ser-Phe sequence.

-

Structural Restraint Generation:

-

Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the backbone φ angle via the Karplus equation.

-

Integrate NOESY cross-peak volumes and convert them into upper-limit distance restraints between proton pairs.

-

-

Structure Calculation: Use the collected distance and dihedral angle restraints as input for molecular dynamics-based structure calculation programs to generate an ensemble of structures consistent with the NMR data.

Caption: Experimental workflow for peptide structure determination.

Relevance in Drug Development

Even short peptides can exhibit significant biological activity. The specific conformational preferences of this compound, while dynamic, dictate how it can interact with biological targets such as receptors or enzymes. For example, a transient β-turn conformation might be the specific bioactive structure required to fit into an enzyme's active site. Understanding the peptide's conformational ensemble is therefore crucial for structure-activity relationship (SAR) studies and the rational design of peptidomimetics with enhanced stability and activity.

Caption: Hypothetical inhibition of a signaling pathway by the tripeptide.

References

An In-depth Technical Guide to H-Leu-Ser-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic methodologies related to the tripeptide H-Leu-Ser-Phe-OH, also known as Leucyl-Seryl-Phenylalanine. While the nomenclature "H-" and "-OH" denote the terminal free amine and carboxyl groups respectively, the core structure consists of three amino acid residues: Leucine, Serine, and Phenylalanine.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₇N₃O₅ | [1] |

| Molecular Weight | 365.43 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid | |

| Synonyms | Leu-Ser-Phe-OH, Leucyl-Seryl-Phenylalanine | [1] |

Experimental Protocols

The synthesis and purification of this compound are critical for obtaining high-purity material for research and development. The following sections detail standard protocols for solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the preferred method for producing peptides in a laboratory setting. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a commonly employed approach.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Leu-OH

-

Coupling reagents (e.g., HBTU, DIC)

-

Base (e.g., DIEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)

-

Cold diethyl ether

Methodology:

-

Resin Preparation: The synthesis begins with Fmoc-phenylalanine pre-loaded onto a Wang resin. The resin is swelled in DMF within a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the phenylalanine residue is removed by treating the resin with a 20% piperidine solution in DMF. This exposes the free amine group for the next coupling step.

-

Amino Acid Coupling: The next amino acid, Fmoc-Ser(tBu)-OH, is activated using a coupling reagent and then added to the reaction vessel. The activated carboxyl group of the serine derivative reacts with the free amine on the resin-bound phenylalanine to form a peptide bond.

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for the final amino acid, Fmoc-Leu-OH.

-

Final Deprotection: Once the peptide chain is fully assembled, the terminal Fmoc group on leucine is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin support, and the tert-butyl (tBu) side-chain protecting group on serine is simultaneously removed by treatment with a strong acid cleavage cocktail, typically containing TFA.

-

Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then collected by centrifugation and washed to remove residual cleavage reagents.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained from SPPS contains impurities that must be removed to achieve high purity. RP-HPLC is a powerful technique for purifying peptides based on their hydrophobicity.

Materials:

-

Crude this compound peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column

Methodology:

-

Sample Preparation: The crude peptide is dissolved in a small amount of the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).

-

Mobile Phase Preparation: Two mobile phases are prepared: Mobile Phase A (typically 0.1% TFA in water) and Mobile Phase B (typically 0.1% TFA in acetonitrile).

-

Chromatographic Separation: The dissolved peptide is injected onto a C18 column. A gradient of increasing Mobile Phase B is used to elute the peptide and impurities. The hydrophobicities of the peptide and impurities will determine their retention times on the column.

-

Fraction Collection: Fractions are collected as the peptide elutes from the column, detected by UV absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

-

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

-

Lyophilization: Fractions containing the pure peptide are pooled and lyophilized (freeze-dried) to obtain a stable, powdered final product.

Characterization by Mass Spectrometry

Mass spectrometry is a crucial analytical technique to confirm the identity and integrity of the synthesized peptide.

Methodology:

-

Sample Preparation: A small amount of the purified peptide is dissolved in a suitable solvent, often the same as the initial HPLC mobile phase.

-

Analysis: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular weight of this compound. For this tripeptide, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: The iterative cycle of solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Aqueous Solubility and Stability of H-Leu-Ser-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the aqueous solubility and stability of the tripeptide H-Leu-Ser-Phe-OH (Leucyl-Seryl-Phenylalanine). While specific experimental data for this tripeptide is not extensively documented in public literature, this document outlines the theoretical physicochemical properties, established experimental protocols for characterization, and potential degradation pathways based on its constituent amino acids.

Physicochemical Properties of this compound

The solubility and stability of a peptide are intrinsically linked to its physicochemical properties, which are determined by its amino acid sequence.

Amino Acid Composition and Predicted Properties

This compound is a tripeptide with the following sequence:

-

Leucine (Leu): A nonpolar, hydrophobic amino acid with an aliphatic isobutyl side chain.

-

Serine (Ser): A polar, hydrophilic amino acid with a hydroxyl group in its side chain.

-

Phenylalanine (Phe): A nonpolar, hydrophobic amino acid with an aromatic phenyl group in its side chain.

The combination of two hydrophobic residues (Leu, Phe) and one hydrophilic residue (Ser) suggests that this compound will have limited but measurable aqueous solubility. The overall charge of the peptide is a critical determinant of its solubility and is pH-dependent.

Theoretical Isoelectric Point (pI) and Charge Calculation:

The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. This can be estimated by averaging the pKa values of the ionizable groups. For this compound, the relevant groups are the N-terminal amine (-NH3+) and the C-terminal carboxyl (-COOH).

-

The approximate pKa of the N-terminal α-amino group is ~9.6.

-

The approximate pKa of the C-terminal α-carboxyl group is ~2.3.

The estimated pI is therefore: pI ≈ (2.3 + 9.6) / 2 = 5.95

At a pH below the pI, the peptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge. At the pI, the peptide is zwitterionic with a net charge of zero, which is often the point of minimum solubility.[1]

Predicted Solubility Behavior

Based on its structure, the solubility of this compound can be predicted as follows:

-

Neutral pH (~7.0): The peptide will have a net negative charge, which should aid in its solubility in aqueous solutions.

-

Acidic pH (< 5.0): The peptide will be positively charged, which may also enhance solubility.

-

At the pI (~5.95): Solubility is expected to be at its minimum.

Due to the presence of the hydrophobic Leucine and Phenylalanine residues, the peptide is not expected to be highly soluble. Organic co-solvents such as dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer may be necessary for preparing stock solutions.[2]

Quantitative Data Summary

Table 1: Equilibrium Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 4.0 | 25 | Experimental Data | Calculated Data |

| 7.4 | 25 | Experimental Data | Calculated Data |

| 9.0 | 25 | Experimental Data | Calculated Data |

| 7.4 | 37 | Experimental Data | Calculated Data |

Table 2: Stability of this compound in Aqueous Solution (pH 7.4, 37°C)

| Time (hours) | Parent Peptide Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0 | 100 | 0 | 0 |

| 24 | Experimental Data | Experimental Data | Experimental Data |

| 48 | Experimental Data | Experimental Data | Experimental Data |

| 72 | Experimental Data | Experimental Data | Experimental Data |

Experimental Protocols

The following sections detail the standard methodologies for determining the aqueous solubility and stability of peptides like this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved peptide using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or molarity at the specified pH and temperature.

Caption: Workflow for the shake-flask solubility determination method.

Protocol for Assessing Peptide Stability (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[5]

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Store at elevated temperatures (e.g., 50°C, 70°C) in a neutral buffer.

-

Photolytic: Expose to light according to ICH Q1B guidelines.

-

-

Incubation: Incubate the solutions for defined time points. The duration should be sufficient to achieve a target degradation of 10-30%.

-

Sample Quenching: At each time point, withdraw an aliquot and quench the reaction if necessary (e.g., neutralize acidic/basic solutions).

-

Analysis: Analyze the samples using a stability-indicating RP-HPLC method to separate the parent peptide from its degradation products.

-

Data Analysis: Calculate the percentage of the remaining parent peptide and the formation of major degradants over time.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the separation of the polar degradants from the more hydrophobic parent peptide. An example gradient could be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm (for the peptide bond) and 254 nm (for the phenylalanine aromatic ring).

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the forced degradation samples to ensure that all degradation peaks are resolved from the main peptide peak.

Potential Degradation Pathways

Based on the amino acid sequence, this compound may be susceptible to the following degradation pathways:

-

Peptide Bond Hydrolysis: Cleavage of the peptide bonds between Leu-Ser and Ser-Phe, especially under strong acidic or basic conditions.

-

Oxidation: While none of the residues are highly susceptible to oxidation, trace metal ions can catalyze the oxidation of the peptide backbone.

-

Modifications of Serine: The hydroxyl group of serine can undergo side reactions, although this is less common than degradation pathways involving more reactive residues.

The exact degradation products would need to be identified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This technical guide provides a framework for the systematic evaluation of the aqueous solubility and stability of the tripeptide this compound. By applying the detailed experimental protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies coupled with a validated stability-indicating HPLC method, researchers can generate the critical data necessary for its application in drug development and other scientific endeavors. The theoretical predictions based on the peptide's amino acid composition serve as a valuable starting point for experimental design.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparagine | C34H56N10O9 | CID 9831933 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Therapeutic Potential of H-Leu-Ser-Phe-OH: A Landscape of Unexplored Promise

For Immediate Release

Shanghai, China – November 28, 2025 – The tripeptide H-Leu-Ser-Phe-OH, composed of the amino acids Leucine, Serine, and Phenylalanine, is a molecule of interest within the biotechnology and pharmaceutical sectors. While commercially available and noted for its potential applications in research areas such as oncology and metabolic disorders, a comprehensive review of publicly available scientific literature reveals a significant gap in empirical data regarding its specific therapeutic efficacy and mechanism of action. This whitepaper aims to provide a transparent overview of the current, albeit limited, state of knowledge and to highlight the extensive research required to substantiate its therapeutic potential.

Current Understanding

This compound is recognized as a tripeptide with potential utility in drug development and biochemical research.[1] It is often positioned as a building block for the synthesis of more complex peptide structures and is suggested to have the ability to modulate biological pathways.[1] However, specific details regarding which pathways it modulates or the nature of its biological targets are not available in peer-reviewed literature.

Analysis of Available Data

A thorough search of scientific databases has not yielded any published studies that provide quantitative data on the biological activity of this compound. Consequently, there is no information available to populate tables concerning its efficacy, such as:

-

In Vitro Efficacy: Data including half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values from cell-based assays are not publicly documented.

-

In Vivo Efficacy: Reports on animal model studies, including pharmacokinetic and pharmacodynamic data, are absent from the scientific literature.

-

Binding Affinities: There is no available data on the binding affinity of this compound to any specific biological target.

Due to the absence of this fundamental data, it is not possible to construct the detailed comparative tables as initially intended for this technical guide.

Methodological Frameworks for Future Investigation

The lack of established experimental protocols for this compound necessitates that future research would need to develop and validate assays to characterize its activity. Based on general principles of peptide therapeutic development, a logical experimental workflow would involve the following stages:

Synthesis and Characterization

The initial step would be the chemical synthesis of the tripeptide, followed by purification and characterization to ensure high purity and correct sequence and structure. A generalized workflow for solid-phase peptide synthesis (SPPS), a common method for this purpose, is depicted below.

Caption: Generalized workflow for the synthesis of this compound via SPPS.

In Vitro Screening

A logical next step would be to screen this compound against various cancer cell lines and in models of metabolic disorders. A hypothetical experimental workflow for an initial cytotoxicity screening is outlined below.

Caption: A potential workflow for assessing the in vitro cytotoxicity of this compound.

Postulated Mechanisms and Signaling Pathways

Without experimental evidence, any description of signaling pathways would be purely speculative. Based on the constituent amino acids, one could hypothesize potential interactions. For instance, Leucine is known to be involved in the mTOR signaling pathway, which is crucial for cell growth and proliferation. Phenylalanine is a precursor for several neurotransmitters and signaling molecules. However, it is crucial to emphasize that the activity of the tripeptide cannot be reliably inferred from its individual components.

A diagram illustrating a hypothetical relationship between this compound and a generic signaling pathway is presented below for conceptual purposes only.

Caption: A speculative diagram of this compound interacting with a cellular signaling pathway.

Conclusion and Future Directions

The tripeptide this compound represents a molecule with commercially suggested, yet scientifically unproven, therapeutic potential. The creation of a detailed technical guide as requested is not feasible at this time due to the profound lack of primary research data.

To unlock the potential of this compound, the scientific community is encouraged to undertake foundational research to:

-

Synthesize and characterize the peptide to establish a benchmark for purity and identity.

-

Conduct comprehensive in vitro screening to identify potential biological activities and therapeutic targets.

-

Perform in vivo studies in relevant animal models to assess efficacy, safety, and pharmacokinetic profiles.

-

Elucidate the mechanism of action through detailed molecular and cellular biology studies.

Until such data becomes available, the therapeutic potential of this compound will remain a matter of speculation. This whitepaper serves as a call to action for the research community to investigate this and other similarly under-characterized small peptides that may hold promise for future therapeutic development.

References

An In-Depth Technical Guide to Target Identification and Validation for the Tripeptide H-Leu-Ser-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying and validating the molecular targets of the tripeptide H-Leu-Ser-Phe-OH. Given the limited direct biological data on this specific peptide, this document outlines a systematic approach employing established and cutting-edge techniques, framed within the context of a plausible and well-characterized signaling pathway potentially modulated by amino acid-based molecules: the mTOR signaling pathway.

Introduction to this compound

This compound is a tripeptide composed of Leucine, Serine, and Phenylalanine. While its specific biological functions are not extensively documented in publicly available literature, its constituent amino acids are known to play crucial roles in various cellular processes. Leucine, in particular, is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it a prime area of investigation for novel therapeutics.

This guide will therefore use the mTOR signaling pathway as a hypothetical framework to illustrate the application of target identification and validation methods for this compound.

Target Identification Strategies

The initial step in understanding the mechanism of action of this compound is to identify its direct molecular binding partners. A multi-pronged approach combining computational and experimental methods is recommended.

Computational Approaches

Before embarking on laboratory experiments, in silico methods can predict potential protein targets, helping to narrow down the search space.

-

Molecular Docking: This method predicts the preferred orientation of the peptide when bound to a protein target. A library of known protein structures, particularly those in the mTOR pathway, can be screened.

-

Pharmacophore Modeling: Based on the structure of this compound, a pharmacophore model can be generated to search for proteins with complementary features.

-

Machine Learning and AI: Algorithms trained on known peptide-protein interactions can predict potential targets for novel peptides.[1]

Experimental Approaches

This is a powerful and widely used method for isolating and identifying binding partners from complex biological mixtures like cell lysates.[2][3]

Experimental Workflow for AC-MS:

Detailed Protocol for Affinity Chromatography-Mass Spectrometry:

-

Immobilization of this compound:

-

Synthesize this compound with a terminal functional group (e.g., an amine or carboxyl group with a linker) suitable for covalent coupling.

-

Activate affinity chromatography beads (e.g., NHS-activated sepharose) according to the manufacturer's instructions.

-

Incubate the functionalized peptide with the activated beads to achieve covalent immobilization.

-

Block any remaining active sites on the beads.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a cancer cell line with a constitutively active mTOR pathway) to 80-90% confluency.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the immobilized peptide beads with the cell lysate to allow for binding of target proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

-

Concentrate and buffer-exchange the eluted proteins.

-

Perform in-solution or in-gel tryptic digestion of the eluted proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database.

-

| Parameter | Typical Value |

| Bead Type | NHS-activated Sepharose |

| Peptide Concentration for Immobilization | 1-5 mg/mL |

| Cell Lysate Protein Concentration | 1-10 mg/mL |

| Incubation Time (Binding) | 2-4 hours at 4°C |

| Wash Steps | 3-5 washes with lysis buffer |

| Elution Buffer | 0.1 M Glycine-HCl, pH 2.5 |

The Y2H system is a genetic method to detect protein-protein and peptide-protein interactions in vivo.[4][5]

Yeast Two-Hybrid Workflow:

Detailed Protocol for Yeast Two-Hybrid Screening:

-

Bait and Prey Plasmid Construction:

-

Synthesize a DNA sequence encoding this compound and clone it into a "bait" vector, in-frame with a DNA-binding domain (e.g., LexA or GAL4).

-

Use a pre-made cDNA library cloned into a "prey" vector, where the cDNAs are fused to a transcriptional activation domain.

-

-

Yeast Transformation and Mating:

-

Transform a suitable yeast reporter strain with the bait plasmid.

-

Transform another yeast strain of the opposite mating type with the prey cDNA library.

-

Mate the bait and prey strains and select for diploid yeast cells.

-

-

Screening for Interactions:

-

Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) that require the activation of reporter genes for growth.

-

Perform a secondary screen, such as a β-galactosidase assay, to confirm positive interactions.

-

-

Identification of Interacting Proteins:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA inserts to identify the interacting proteins.

-

Target Validation

Once potential targets are identified, it is crucial to validate the interaction and its biological relevance.

Biophysical Validation of Direct Binding

SPR is a label-free optical technique that measures the binding kinetics and affinity of interactions in real-time.

Detailed Protocol for Surface Plasmon Resonance:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the chip surface using a mixture of EDC and NHS.

-

Immobilize the purified potential target protein (ligand) onto the chip surface via amine coupling.

-

Deactivate the remaining active sites with ethanolamine.

-

-

Analyte Interaction:

-

Prepare a series of dilutions of this compound (analyte) in a suitable running buffer.

-

Inject the analyte solutions over the chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) over time to observe association and dissociation.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

| Parameter | Typical Value |

| Ligand (Target Protein) Concentration | 10-100 µg/mL |

| Analyte (Peptide) Concentration Range | 0.1x to 10x estimated KD |

| Flow Rate | 10-30 µL/min |

| Association Time | 120-300 seconds |

| Dissociation Time | 300-600 seconds |

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Detailed Protocol for Isothermal Titration Calorimetry:

-

Sample Preparation:

-

Dialyze both the purified target protein and the this compound peptide into the same buffer to minimize buffer mismatch effects.

-

Degas the solutions to prevent air bubbles.

-

Accurately determine the concentrations of the protein and peptide solutions.

-

-

ITC Experiment:

-

Load the target protein into the sample cell and the peptide into the titration syringe.

-

Perform a series of small injections of the peptide into the protein solution while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Fit the binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

| Parameter | Typical Value |

| Protein Concentration in Cell | 10-50 µM |

| Peptide Concentration in Syringe | 100-500 µM (10-20 fold excess) |

| Injection Volume | 2-10 µL |

| Number of Injections | 20-30 |

| Temperature | 25°C |

Cellular Target Engagement

CETSA assesses whether a compound binds to its target in a cellular environment by measuring changes in the thermal stability of the target protein.

Cellular Thermal Shift Assay Workflow:

Detailed Protocol for Cellular Thermal Shift Assay:

-

Cell Treatment:

-

Treat cultured cells with either this compound at various concentrations or a vehicle control.

-

-

Heat Challenge:

-

Aliquot the cell suspensions and heat them at a range of temperatures for a fixed duration (e.g., 3 minutes).

-

-

Cell Lysis and Fractionation:

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

-

Quantification of Soluble Protein:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the presence of the peptide indicates target engagement and stabilization.

-

Functional Validation in a Biological Context

To confirm that the identified target is responsible for the biological effects of this compound, genetic methods can be employed.

-

RNA interference (RNAi) or CRISPR/Cas9-mediated knockout: Deplete the expression of the target protein in cells.

-

Phenotypic Assay: Treat the knockdown/knockout cells and control cells with this compound and assess a relevant cellular phenotype (e.g., cell proliferation, phosphorylation of downstream effectors in the mTOR pathway).

-

Analysis: If the peptide's effect is diminished or abolished in the knockdown/knockout cells, it provides strong evidence that the identified protein is the functionally relevant target.

Hypothetical Signaling Pathway: mTOR

As a conceptual framework, the mTOR (mechanistic Target of Rapamycin) signaling pathway is presented here as a plausible system in which this compound might act, given the role of Leucine as a key activator.

mTOR Signaling Pathway Diagram:

In this hypothetical pathway, this compound could potentially interact with an upstream sensor or directly with the mTORC1 complex to promote its activation, leading to downstream effects on protein synthesis and cell growth. The experimental approaches outlined in this guide would be essential to identify the specific binding partner and validate this proposed mechanism.

Conclusion

The identification and validation of the molecular target(s) of this compound are critical for understanding its mechanism of action and for its potential development as a therapeutic agent. This guide provides a comprehensive and systematic framework for researchers to approach this challenge. By combining computational predictions with robust experimental techniques for target identification and validation, the specific biological role of this tripeptide can be elucidated, paving the way for future drug discovery and development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 3. Signal Peptides: From Molecular Mechanisms to Applications in Protein and Vaccine Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Proteomic Analysis and Discovery Using Affinity Proteomics and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of H-Leu-Ser-Phe-OH

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled synthesis of peptides by assembling amino acids on an insoluble polymer support.[1][2] The most prevalent method, the Fmoc/tBu strategy, utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for permanent side-chain protection.[3] This orthogonal system allows for the selective removal of protecting groups under mild conditions, ensuring high-yield synthesis.[1][3]

These application notes provide a detailed protocol for the manual synthesis of the tripeptide H-Leu-Ser-Phe-OH using Fmoc-based SPPS. The synthesis is conducted on Wang resin, which is designed to yield a C-terminal carboxylic acid upon acid-mediated cleavage. This protocol is intended for researchers and professionals in chemical biology and drug development, offering a step-by-step guide from resin preparation to final peptide purification.

Experimental Workflow

The synthesis of this compound follows a sequential, three-stage process: (1) Preparation and functionalization of the solid support, (2) iterative cycles of deprotection and coupling to elongate the peptide chain, and (3) cleavage of the peptide from the resin, followed by purification.

Caption: Workflow for the solid-phase synthesis of this compound.

Materials and Reagents

| Reagent | Purpose |

| Wang Resin (100-200 mesh, ~1.0 mmol/g) | Solid support for peptide synthesis yielding a C-terminal acid. |

| Fmoc-Phe-OH | First amino acid to be coupled to the resin. |

| Fmoc-Ser(tBu)-OH | Second amino acid; side-chain protected with tert-butyl. |

| Fmoc-Leu-OH | Third (N-terminal) amino acid. |

| N,N'-Diisopropylcarbodiimide (DIC) | Coupling reagent for loading the first amino acid. |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst for loading the first amino acid. |

| HBTU / HOBt | Coupling reagents for subsequent amino acid additions. |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions. |

| Piperidine | Base for Fmoc-group removal. |